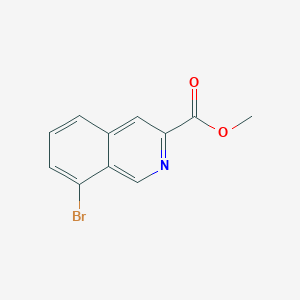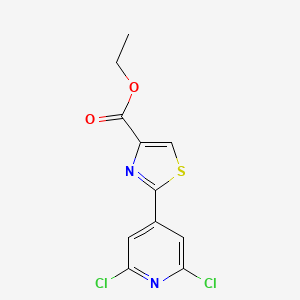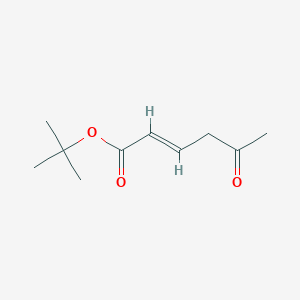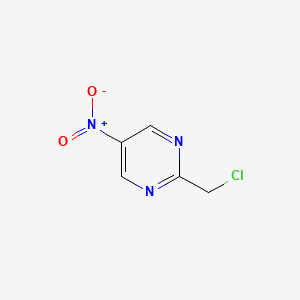
4-Amino-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the fourth position. This compound has garnered significant interest due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Amino-1-naphthamide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with an appropriate amine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
4-Amino-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-1-naphthamide involves its interaction with specific molecular targets, such as MAO and ChE enzymes. It acts as a competitive and reversible inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
4-Amino-1-naphthamide can be compared with other similar compounds, such as:
1,8-Naphthalimide: Known for its fluorescent properties and used in various imaging applications.
4-Amino-1,8-naphthalimide: Similar in structure but with different functional groups, leading to varied applications in fluorescence and sensing technologies.
The uniqueness of this compound lies in its specific inhibitory activity against MAO and ChE enzymes, which distinguishes it from other naphthamide derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and inhibitory effects on key enzymes make it a valuable tool in research and potential therapeutic applications. Continued exploration of this compound and its derivatives may lead to new advancements in medicine, chemistry, and industry.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-aminonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14) |
InChI Key |
NKRUPIREZPFKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)


![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)

![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)







![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
